molecular formula C11H13IO2 B14249914 4-Iodo-5-phenoxypent-4-en-2-ol CAS No. 305805-94-1

4-Iodo-5-phenoxypent-4-en-2-ol

Cat. No.: B14249914
CAS No.: 305805-94-1
M. Wt: 304.12 g/mol
InChI Key: ZOCFSFNIAORTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-5-phenoxypent-4-en-2-ol is an organic compound with the molecular formula C11H13IO2 It is characterized by the presence of an iodine atom, a phenoxy group, and an enol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-phenoxypent-4-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and 4-iodo-1-pentene.

    Formation of Phenoxy Group: Phenol is reacted with an alkylating agent to form the phenoxy group.

    Enol Formation: The final step involves the formation of the enol group through dehydrohalogenation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-phenoxypent-4-en-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The enol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions include substituted phenoxypent-4-en-2-ols, ketones, aldehydes, and deiodinated compounds.

Scientific Research Applications

4-Iodo-5-phenoxypent-4-en-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-5-phenoxypent-4-en-2-ol involves its interaction with molecular targets and pathways. The iodine atom and phenoxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-pentene: Shares the iodine atom and pentene structure but lacks the phenoxy and enol groups.

    5-Phenoxypent-4-en-2-ol: Contains the phenoxy and enol groups but lacks the iodine atom.

    4-Iodo-5-phenoxypentane: Similar structure but lacks the enol group.

Uniqueness

4-Iodo-5-phenoxypent-4-en-2-ol is unique due to the combination of the iodine atom, phenoxy group, and enol functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

305805-94-1

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

4-iodo-5-phenoxypent-4-en-2-ol

InChI

InChI=1S/C11H13IO2/c1-9(13)7-10(12)8-14-11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3

InChI Key

ZOCFSFNIAORTFA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=COC1=CC=CC=C1)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.